[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea
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Overview
Description
[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea typically involves the reaction of 3-oxo-1,2,3,4-tetrahydroquinoxaline with acetic anhydride followed by the addition of urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the temperature at around 60-80°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and industrial applications .
Scientific Research Applications
[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of [2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it can inhibit the activity of DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A derivative with similar biological activities.
Tetrahydroquinoxaline: Another related compound with diverse applications.
Quinoxaline-2-carboxylic acid: Known for its antimicrobial properties.
Uniqueness
[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
N-carbamoyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c12-11(18)15-9(16)5-8-10(17)14-7-4-2-1-3-6(7)13-8/h1-4,8,13H,5H2,(H,14,17)(H3,12,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLVFPPLYKNAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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